Tert-butyl oxolane-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl oxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)12-8(10)7-5-4-6-11-7/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPRLRIPNIPHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Tert Butyl Ester Moiety As a Carboxylic Acid Protecting Group in Complex Syntheses
Strategic Utility of the Tert-butyl Ester in Multistep Organic Transformations
The strategic advantage of the tert-butyl ester lies in its robustness and its specific conditions for removal. It is highly stable under a wide array of reaction conditions, particularly those involving nucleophiles and bases, which would readily cleave simpler esters like methyl or ethyl esters. This stability allows for extensive chemical modifications on other parts of a complex molecule without premature deprotection of the carboxylic acid.
A key element of its strategic utility is its role in "orthogonal protection" schemes. wikipedia.org Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multiply-protected molecule without affecting the others. wikipedia.orgorganic-chemistry.org For instance, a molecule can be functionalized with a tert-butyl ester (acid-labile), a benzyl ester (removable by hydrogenolysis), and an Fmoc-protected amine (base-labile). wikipedia.org A chemist can selectively deprotect any of these groups by choosing the appropriate reagent—acid, hydrogen gas with a catalyst, or a base, respectively—leaving the other protected sites intact. wikipedia.org This level of control is indispensable in the synthesis of complex molecules such as peptides and oligonucleotides. wikipedia.orgrsc.org
The deprotection of tert-butyl esters proceeds under acidic conditions via a mechanism involving the formation of a stable tertiary carbocation (the tert-butyl cation), which then typically eliminates a proton to form isobutylene gas. acsgcipr.orgstackexchange.com This mechanism avoids the harsh basic hydrolysis required for many other esters, which could cause unwanted side reactions like epimerization at adjacent stereocenters. youtube.com The ability to use mild acidic conditions for deprotection is therefore critical for preserving the stereochemical integrity of chiral molecules. youtube.com
| Protecting Group | Stable To | Labile To (Cleavage Conditions) | Orthogonality Example |
|---|---|---|---|
| Tert-butyl Ester | Base (e.g., LiOH, NaHCO₃), Nucleophiles, Hydrogenolysis | Acid (e.g., TFA, HCl, H₂SO₄, Lewis Acids) acsgcipr.orglibretexts.org | Cleaved in the presence of Benzyl and Fmoc groups wikipedia.org |
| Benzyl (Bn) Ester | Mild Acid, Mild Base | Hydrogenolysis (H₂, Pd/C), Strong Acid/Base libretexts.org | Cleaved in the presence of Tert-butyl and Silyl groups thieme-connect.com |
| Methyl (Me) Ester | Mild Acid, Hydrogenolysis | Acid or Base Hydrolysis (e.g., LiOH, HCl) libretexts.org | Less orthogonal; sensitive to common hydrolytic conditions |
| Allyl (All) Ester | Acid, Base | Palladium(0) Catalysis (e.g., Pd(PPh₃)₄) tandfonline.com | Cleaved in the presence of Tert-butyl and Benzyl groups |
Advanced Deprotection Methodologies for Tert-butyl Oxolane-2-carboxylate
While the classic method for cleaving tert-butyl esters involves stoichiometric amounts of strong acids like trifluoroacetic acid (TFA), contemporary research has focused on developing more sophisticated and milder methodologies. tandfonline.com These advanced techniques aim to enhance chemoselectivity, utilize catalytic systems, and adhere to the principles of green chemistry.
Chemoselectivity is paramount when deprotecting a tert-butyl ester in a molecule containing other acid-sensitive functionalities. A significant challenge in peptide chemistry, for example, is the selective cleavage of a tert-butyl ester without removing a tert-butoxycarbonyl (N-Boc) protecting group, as both are susceptible to acid.
Groundbreaking research has demonstrated that this selectivity is achievable. The use of a cerium(III) chloride and sodium iodide (CeCl₃·7H₂O-NaI) system in refluxing acetonitrile can selectively cleave tert-butyl esters while leaving N-Boc groups intact, a reversal of the typical outcome with strong acids. researchgate.netorganic-chemistry.org Similarly, the Lewis acid zinc bromide (ZnBr₂) in dichloromethane has been employed for the chemoselective hydrolysis of tert-butyl esters in the presence of certain acid-labile amine protecting groups, such as 9-(9-phenylfluorenyl) (PhF). nih.govacs.orgresearchgate.net However, it is important to note that N-Boc and N-trityl groups are not stable under these specific ZnBr₂ conditions. nih.govresearchgate.net Other systems, such as aqueous phosphoric acid, have also been shown to be effective for mild and selective deprotection, tolerating other groups like benzyloxycarbonyl (CBZ) carbamates and benzyl esters. organic-chemistry.orgorganic-chemistry.org
| Reagent System | Conditions | Groups Tolerated During Deprotection | Groups Cleaved During Deprotection |
|---|---|---|---|
| CeCl₃·7H₂O / NaI | Acetonitrile, Reflux | N-Boc researchgate.netorganic-chemistry.org | Tert-butyl Ester |
| ZnBr₂ | Dichloromethane (DCM) | N-(PhF) nih.govacs.orgresearchgate.net | Tert-butyl Ester, N-Boc, N-Trityl researchgate.net |
| Aqueous H₃PO₄ | Mild Conditions | CBZ carbamates, Benzyl esters, TBDMS ethers organic-chemistry.orgorganic-chemistry.org | Tert-butyl Ester, N-Boc |
| Molecular Iodine (I₂) | Acetonitrile, H₂O | N-Boc, O-Bn, O-Ac researchgate.net | Tert-butyl Ester |
Moving away from stoichiometric reagents, catalyst-mediated methods offer milder reaction conditions, lower waste, and greater efficiency. Lewis acids are prominent in this area. Ytterbium triflate (Yb(OTf)₃), for instance, has been shown to be a mild and reusable catalyst for the selective deprotection of tert-butyl esters. niscpr.res.in Reactions can proceed with as little as 5 mol% of the catalyst in nitromethane at moderate temperatures (45-50°C), selectively cleaving the tert-butyl ester in the presence of benzyl, allyl, and methyl esters. niscpr.res.in
More recently, a novel catalytic protocol was developed using tris(4-bromophenyl)aminium hexachloroantimonate, often called "magic blue" (MB•+), in combination with triethylsilane. acs.orgacs.org This transition-metal-free method facilitates the cleavage of the C–O bond in tert-butyl esters, ethers, and carbamates under exceptionally mild conditions, avoiding the need for high temperatures or strong acids. acs.orgacs.org The reaction is driven by the catalytic activation of the Si-H bond by the aminium radical cation. acs.org
| Catalytic System | Typical Conditions | Key Advantages |
|---|---|---|
| Ytterbium triflate (Yb(OTf)₃) | 5 mol%, Nitromethane, 45-50°C | Mild, Reusable catalyst, High chemoselectivity niscpr.res.in |
| "Magic Blue" / Triethylsilane | Catalytic MB•+, DCM, Room Temp | Transition-metal-free, Mild, Tolerates olefins acs.orgacs.org |
| Cerium(III) Chloride (CeCl₃·7H₂O) / NaI | Acetonitrile, Reflux | Low cost, Reverses typical N-Boc vs. t-Bu ester selectivity researchgate.netorganic-chemistry.org |
| Sulfuric Acid (H₂SO₄) | Catalytic H₂SO₄ in DCM | Simple, Inexpensive, Suitable for large scale researchgate.net |
The principles of green chemistry—minimizing waste, using less hazardous substances, and improving energy efficiency—are increasingly influencing the development of synthetic methodologies. In the context of tert-butyl ester deprotection, this has led to innovative approaches that move beyond traditional solvents and reagents.
One such approach is the use of microwave irradiation in solvent-free conditions. tandfonline.com Aromatic tert-butyl esters can be efficiently deprotected by treatment with p-toluenesulfonic acid under microwave heating, dramatically reducing reaction times and eliminating the need for volatile organic solvents. tandfonline.com The use of aqueous phosphoric acid is another environmentally benign option, as it is a mild, effective, and convenient reagent. organic-chemistry.org
Perhaps the most innovative green method is reagent-free thermal deprotection. Using a continuous plug flow reactor at high temperatures (120–240°C), the tert-butyl ester functionality can be hydrolyzed in protic solvents without any added acid or base. nih.gov This continuous processing technique leverages non-standard conditions to achieve a clean transformation where the only byproducts are isobutylene and the desired carboxylic acid, representing a significant step forward in sustainable chemical synthesis. nih.gov
| Method | Green Chemistry Principle(s) Addressed | Conditions | Notes |
|---|---|---|---|
| Microwave-Assisted, Solvent-Free | Pollution Prevention, Energy Efficiency | p-Toluenesulfonic acid, Microwave | Rapid reaction times, no bulk solvent waste tandfonline.com |
| Aqueous Phosphoric Acid | Safer Solvents and Auxiliaries, Benign Reagents | Aqueous H₃PO₄ | Environmentally benign and mild reagent organic-chemistry.org |
| Reusable Lewis Acid Catalyst | Catalysis | Catalytic Yb(OTf)₃ | Reduces waste by allowing catalyst recycling niscpr.res.in |
| Reagent-Free Thermal Flow Chemistry | Atom Economy, Pollution Prevention | 120–240°C, Continuous Flow Reactor | No additional reagents required, high purity products nih.gov |
Mechanistic Investigations and Reaction Pathways of Tert Butyl Oxolane 2 Carboxylate
Studies on Reactivity at the Ester Carbonyl
The reactivity of the ester carbonyl group in tert-butyl oxolane-2-carboxylate is a focal point of mechanistic studies. Nucleophilic acyl substitution is a characteristic reaction of esters, and the bulky tert-butyl group, along with the adjacent oxolane ring, significantly influences the course and rate of these reactions.
Acid-catalyzed hydrolysis of tert-butyl esters, including this compound, typically proceeds through a mechanism involving the formation of a stable tert-butyl carbocation. nih.govnih.gov Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. However, due to the stability of the tertiary carbocation, the reaction often follows a pathway involving cleavage of the alkyl-oxygen bond (AAL1 mechanism) rather than the acyl-oxygen bond. researchgate.net The initial protonation is more likely to occur at the carbonyl oxygen due to its higher electron density. researchgate.net
The general mechanism for acid-catalyzed hydrolysis is outlined below:
Protonation of the carbonyl oxygen.
Departure of the tert-butanol group to form a tertiary carbocation and the carboxylic acid. In the presence of an acid like trifluoroacetic acid (TFA), the tert-butyl cation is subsequently deprotonated to form isobutylene, regenerating the acid catalyst. researchgate.net
Base-catalyzed hydrolysis (saponification) of esters typically occurs via a nucleophilic addition-elimination mechanism at the acyl carbon. However, the steric hindrance imposed by the tert-butyl group in this compound can significantly retard the rate of this reaction compared to less hindered esters. The reaction is effectively irreversible because the resulting carboxylate anion is deprotonated under the basic conditions, shifting the equilibrium towards the products. researchgate.net
Transesterification, the conversion of one ester to another, can also be performed on this compound. This reaction is often catalyzed by acids or bases and involves the exchange of the tert-butoxy group with another alkoxy group. The efficiency of such reactions can be influenced by the nature of the incoming alcohol and the reaction conditions. researchgate.net For instance, reactions of tert-butyl esters can be facilitated by generating acid chloride intermediates in situ. mdpi.com
The following table summarizes the general reactivity of the ester carbonyl in tert-butyl esters under different conditions:
| Reaction Condition | Predominant Mechanism | Key Intermediates | General Notes |
| Acidic Hydrolysis | AAL1 (Alkyl-Oxygen Cleavage) | Tert-butyl carbocation, protonated carbonyl | The stability of the tert-butyl cation is a key driving force. nih.govnih.govresearchgate.net |
| Basic Hydrolysis | BAC2 (Acyl-Oxygen Cleavage) | Tetrahedral intermediate | Steric hindrance from the tert-butyl group can slow the reaction rate. researchgate.net |
| Transesterification | Acid or Base Catalyzed | Varies depending on catalyst | Can be used to replace the tert-butoxy group with other alkoxy groups. researchgate.net |
Ring-Opening and Rearrangement Pathways of the Oxolane Core
The oxolane (tetrahydrofuran) ring in this compound is generally stable but can undergo ring-opening reactions under specific conditions, often promoted by Lewis or Brønsted acids. mdpi.com These reactions typically involve the protonation or coordination of the ring oxygen, followed by nucleophilic attack at one of the adjacent carbon atoms.
Acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF) itself is a well-studied process that can lead to polymerization or the formation of diols, depending on the reaction conditions and the nucleophiles present. nih.govresearchgate.net In the case of this compound, the presence of the ester group at the 2-position can influence the regioselectivity of the ring-opening. The carbonyl group can exert an electron-withdrawing effect, potentially making the C5 position more susceptible to nucleophilic attack after activation of the ring oxygen.
Catalytic oxidative ring-opening of THF has been shown to yield products like butyrolactone and 3-hydroxypropylformate, proceeding through a mechanism initiated by H-atom abstraction from the THF ring. nih.gov While specific studies on this compound are limited, it is plausible that similar oxidative conditions could lead to ring-opened products derived from the oxolane core.
Rearrangement reactions of substituted tetrahydrofurans can be mediated by Lewis acids, often proceeding through oxonium ion intermediates. nih.gov For example, substituted 1,3-dioxolan-4-ones can be converted to tetrahydrofuran products via a Lewis acid-mediated rearrangement. nih.gov Such rearrangements in this compound could potentially lead to the formation of isomeric structures, although specific examples in the literature for this compound are scarce.
Stereo-Electronic Effects on Reactivity and Selectivity
Stereo-electronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, play a crucial role in the chemistry of this compound. The conformation of the five-membered oxolane ring and the orientation of the bulky tert-butoxycarbonyl group relative to the ring can dictate the accessibility of the reactive centers and the stereochemical outcome of reactions.
For instance, in nucleophilic attacks on the ester carbonyl, the approach of the nucleophile can be sterically hindered by the oxolane ring and the tert-butyl group. The preferred trajectory of attack will be influenced by the need to minimize steric interactions while maximizing orbital overlap with the π* orbital of the carbonyl group.
In reactions involving the oxolane ring itself, such as ring-opening, the stereochemistry of the starting material can direct the stereochemical outcome of the product. The anomeric effect, a stereoelectronic effect involving the interaction of a lone pair on an oxygen atom with an adjacent anti-periplanar σ* orbital, can influence the conformation of the oxolane ring and the reactivity of the C-O bonds. While more pronounced in six-membered rings, anomeric-type interactions can also be significant in five-membered rings like oxolane.
The diastereoselectivity observed in the synthesis of substituted tetrahydrofurans often arises from the control of these stereo-electronic factors during the ring-forming step. For example, in the synthesis of a substituted tetrahydrofuran-3-carboxylate, a high degree of diastereoselectivity was achieved, indicating a strong facial bias in the cyclization step, likely governed by minimizing steric hindrance and optimizing orbital overlap. rsc.org
Radical-Mediated Transformations Involving Oxolane Derivatives
While ionic reactions are more common for esters and ethers, radical-mediated transformations of oxolane derivatives have also been investigated. The C-H bonds of the tetrahydrofuran ring, particularly at the C2 and C5 positions adjacent to the oxygen atom, are susceptible to hydrogen atom abstraction by radical initiators.
The catalytic oxidation of THF, for instance, can be initiated by a metal-centered H-atom abstraction, leading to a THF radical that can then undergo further reactions, including ring-opening. nih.gov Although specific studies on this compound are not widely reported, it is conceivable that under radical conditions, similar H-atom abstraction could occur, leading to a radical centered on the oxolane ring. The presence of the ester group at the C2 position would likely influence the stability and subsequent reactivity of such a radical intermediate.
The tert-butyl group itself can be a source of radicals under certain conditions, such as pyrolysis. The pyrolysis of azo-tert-butane is a known method for generating tert-butyl radicals. While not a direct transformation of this compound, it highlights the potential for radical generation from the tert-butyl moiety under harsh thermal conditions.
In the broader context of organic synthesis, radical reactions involving tetrahydrofuran derivatives have been utilized for the formation of C-C bonds. For example, acyl radical addition to olefins followed by cyclization can provide access to polysubstituted tetrahydrofurans. These types of transformations underscore the potential for engaging this compound in radical-based synthetic strategies.
Theoretical and Computational Studies on Tert Butyl Oxolane 2 Carboxylate and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netfu-berlin.dee-bookshelf.de It is widely applied in chemistry and materials science to predict molecular properties such as geometries, reaction energies, and vibrational frequencies. fu-berlin.de For tert-butyl oxolane-2-carboxylate and its analogues, DFT calculations are instrumental in understanding their electronic distribution and predicting their reactivity. uautonoma.clnih.gov
DFT methods, such as those employing the B3LYP functional, are recognized for their ability to provide an accurate representation of electron density and charge distribution, which are crucial for evaluating coordination behavior and reactivity. researchgate.net These calculations can determine various molecular properties, including energies, thermodynamic data, geometries, and charge distributions. fu-berlin.de
Key Electronic Properties Calculated by DFT:
| Property | Description |
| Total Energy | The energy of forming a molecule from its constituent atoms in the gas phase. fu-berlin.de |
| Standard Enthalpy of Formation (ΔfH°) | The enthalpy change when one mole of a compound is formed from its elements in their standard states. fu-berlin.de |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is an indicator of chemical reactivity and stability. researchgate.net |
| Electron Density Distribution | Provides insights into the regions of a molecule that are electron-rich or electron-deficient, influencing its interaction with other molecules. researchgate.net |
The five-membered oxolane (tetrahydrofuran) ring is flexible and can adopt various non-planar conformations. researchgate.net Understanding the conformational energy landscape is crucial as the conformation of the ring can significantly influence the molecule's reactivity and biological activity. DFT and ab initio methods are employed to explore the potential energy surface (PES) of these rings. researchgate.net
Studies have shown that the conformational preference of substituted five-membered rings is primarily governed by the nature of the substituents. researchgate.net Electronegative substituents tend to favor pseudo-axial positions, while alkyl groups often prefer pseudo-equatorial locations. researchgate.net The M06-2X functional has been noted to provide results in good correlation with higher-level MP2 calculations for these systems. researchgate.net
The conformational landscape can reveal different patterns, including two-conformer (one minimum, one transition state), four-conformer (two minima, two transition states), and six-conformer (three minima, three transition states) systems.
DFT calculations are a powerful tool for modeling transition states and elucidating reaction pathways. A transition structure represents a saddle point on the potential energy surface, corresponding to the highest energy point along a reaction coordinate. fu-berlin.de By calculating the structure and energy of transition states, chemists can understand the mechanism of a reaction and predict its feasibility and selectivity.
For reactions involving oxolane derivatives, such as ring-opening or substitution reactions, DFT can be used to model the transition state structures. researchgate.net This allows for the investigation of the stereochemical outcome of reactions. For instance, computational studies on the ring expansion of oxetanes to tetrahydrofurans have shown that the reaction proceeds through a diradical pathway, and the stereochemical outcome is dictated by the bond lengths in the intermediate ylides. rsc.org Similarly, in reactions involving tert-butyl ethers, the mechanism can be elucidated by identifying key intermediates and transition states, such as a six-membered transition state in the decomposition of a mixed anhydride. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.compku.edu.cn The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn
FMO analysis of oxolane carboxylates can provide valuable insights into their reactivity in various chemical transformations. The energies and shapes of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally indicates higher reactivity. researchgate.net DFT calculations are commonly used to determine the energies and compositions of these frontier orbitals. researchgate.netresearchgate.net
Key Parameters in FMO Analysis:
| Parameter | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to nucleophilicity. youtube.com |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electrophilicity. youtube.com |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. researchgate.net |
Molecular Dynamics Simulations of Oxolane Ring Conformations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for exploring the conformational flexibility of molecules like the oxolane ring in this compound. nih.govresearchgate.net MD simulations can reveal the dynamic interconversion between different ring conformations and the relative populations of these conformers. nih.gov
By simulating the molecule at different temperatures, researchers can observe various types of interconversions, such as twist-boat to chair and chair-chair flips. nih.gov The frequency of these interconversions can be correlated with the energy barriers between conformations. nih.gov For flexible ring systems, MD simulations provide a more realistic picture of the conformational ensemble compared to static calculations. nih.gov Recent studies have also utilized MD simulations to investigate the impact of factors like deuteration and temperature on the dynamics of furan rings, which are structurally related to oxolanes. mdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Oxolane Carboxylate Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.govexcli.de These models are widely used in drug discovery and materials science to predict the properties of new, unsynthesized compounds. nih.gov
For oxolane carboxylate derivatives, QSAR/QSPR models can be developed to predict properties such as binding affinity to a biological target, solubility, or reactivity. The process involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. These descriptors are then used as independent variables in a regression analysis to build a predictive model. researchgate.netresearchgate.net
Commonly Used Descriptors in QSAR/QSPR:
| Descriptor Type | Examples |
| Electronic | HOMO and LUMO energies, dipole moment, atomic charges. researchgate.net |
| Steric | Molecular volume, surface area. |
| Hydrophobic | LogP (partition coefficient). nih.gov |
| Topological | Connectivity indices. |
Various statistical methods can be employed to construct the models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. researchgate.net The predictive power of the resulting model is then validated using internal and external validation techniques.
Applications and Advanced Utility in Organic Chemistry
Building Block for Complex Molecular Architectures
The strategic use of small, well-defined molecules as building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient assembly of complex target molecules. laballey.com Tert-butyl oxolane-2-carboxylate fits this role adeptly, serving as a robust scaffold that can be elaborated upon to create a diverse array of more complex structures. Its value is particularly noted in the synthesis of natural products and their analogues, where the tetrahydrofuran (B95107) motif is a common structural feature.
The principle of using such heterocyclic carboxylates as key intermediates is well-documented. For instance, a closely related thiazolidine derivative, (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate, serves as a crucial intermediate in the synthesis of S-jaspine B, a compound with potent biological activity. researchgate.net This highlights a common strategy where the protected carboxylate and the heterocyclic ring provide a foundation for stereocontrolled transformations and subsequent functional group manipulations. The tert-butyl ester group, in particular, is prized for its stability under a range of reaction conditions and its clean removal under acidic conditions when desired.
The assembly of complex molecules often relies on the sequential and controlled formation of carbon-carbon bonds. Chiral building blocks, such as enantiomerically pure sulfoxides, have been demonstrated as effective tools for creating new stereogenic centers with high precision. researchgate.net This principle underscores the potential of chiral oxolane carboxylates in similar applications, where the stereocenter at C2 can direct the formation of subsequent stereocenters in a growing molecular chain.
When used in its enantiomerically pure form, this compound becomes a powerful chiral synthon. A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis plan. In this context, the oxolane derivative provides a pre-packaged stereocenter, allowing chemists to bypass the often challenging and costly steps of introducing chirality into an achiral molecule. The synthesis of enantiomerically pure benzyl tert-butyl sulfoxides, for example, demonstrates the use of chiral reagents to generate products with high enantiomeric excess, which are then used to build more complex chiral structures diastereoselectively. researchgate.net
The application of chiral building blocks is a key feature in the total synthesis of many biologically active molecules. The synthesis of Jaspine B, a natural product with notable cytotoxicity against cancer cell lines, and its sulphur-containing analogue, S-Jaspine B, relies on such stereocontrolled strategies. researchgate.net The synthesis of the key intermediate for S-Jaspine B illustrates a practical pathway for creating such valuable chiral molecules.
Table 1: Synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate (An Analogue Intermediate)
| Step | Reactants | Reagents | Product | Key Transformation |
|---|---|---|---|---|
| 1 | L-Cystine | Acetone | (R)-2,2-dimethylthiazolidine-4-carboxylic acid | Formation of the thiazolidine ring. researchgate.net |
| 2 | (R)-2,2-dimethylthiazolidine-4-carboxylic acid | Di-tert-butyl dicarbonate (Boc₂O) | (R)-3-(tert-butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid | N-protection with a Boc group. researchgate.net |
| 3 | Product from Step 2 | iPr₂NEt, DCC, N,O-Dimethylhydroxylamine HCl | (R)-tert-butyl 4-(methoxy(methyl)carbamoyl)-2,2-dimethylthiazolidine-3-carboxylate | Formation of a Weinreb amide. researchgate.net |
This table illustrates a synthetic pathway analogous to how this compound could be manipulated.
The tetrahydrofuran ring is not merely a passive component of the building block; it is an active participant that can be further modified. The oxolane ring within this compound can serve as a template for the introduction of multiple functional groups, leading to densely functionalized THF scaffolds. These scaffolds are highly sought after in medicinal chemistry and materials science.
Various methods exist for the functionalization of the THF ring. Recent advances in photocatalysis have enabled the metal-free, site-selective activation of α-C–H bonds in tetrahydrofuran, allowing for the formation of new carbon-sulfur and carbon-carbon bonds. rsc.org Furthermore, catalytic oxidative ring-opening reactions can be employed to introduce functionality. For instance, a diiron(II) complex can catalyze the oxidation of THF to produce 3-hydroxypropylformate, demonstrating a selective C-C bond cleavage and functionalization pathway. nih.govresearchgate.net While these examples use THF as the solvent and substrate, the principles are applicable to substituted THF derivatives. The carboxylate group at the C2 position of the title compound can direct or influence such transformations, providing a route to unique polyfunctionalized products.
The ring-opening of THF can also be initiated by strong Lewis acids or electrophilic reagents, which has been used to attach hydroxybutyl chains to complex molecules like fullerenes. These appended chains can then be further esterified, showcasing a path from a simple cyclic ether to a polyfunctionalized structure. researchgate.net
Emerging Roles in Polymer Science and Materials Chemistry
Beyond its use in small-molecule synthesis, the structural motifs present in this compound are finding increasing relevance in polymer and materials chemistry. The incorporation of cyclic ethers and functional side chains into polymer structures can impart unique properties, such as altered thermal stability, adhesion, and degradability.
Incorporation into Polymeric Structures as Monomers or Functional Units
The ester and ether functionalities of this compound make it a candidate for use in polymerization reactions. Specifically, it can be envisioned as a monomer for ring-opening polymerization (ROP). ROP of cyclic esters, such as lactones and O-carboxyanhydrides (OCAs), is a powerful method for producing polyesters with controlled molecular weights and architectures. nih.govrsc.org For example, the ROP of an OCA derived from L-malic acid yields a functional polyester that, after deprotection, is fully degradable in aqueous solution. rsc.org Similarly, the cationic ring-opening polymerization of THF itself is a well-established industrial process to produce poly(tetramethylene ether) glycol (PTMEG), a key component in polyurethanes and polyesters. researchgate.net
Copolymers of THF with other cyclic ethers like ethylene oxide have been synthesized via cationic ROP, yielding materials with different thermal properties compared to the homopolymers. lew.ro The presence of the tert-butyl carboxylate group on the oxolane ring could influence the polymerization process, potentially leading to new polymeric materials with tailored properties. The synthesis of polymers from sugar-derived oxetanes (a four-membered cyclic ether) and CS₂ further demonstrates the versatility of ring-opening copolymerization to create functional polymers from renewable resources. rsc.org
Table 2: Representative Ring-Opening Polymerization (ROP) Systems | Monomer | Initiator / Catalyst | Polymer Type | Key Feature | Reference | | :--- | :--- | :--- | :--- | :--- | | L-lactic acid O-carboxyanhydride (Lac-OCA) | Triisopropoxyneodymium | Polylactide (PLA) | Controlled polymerization with narrow molecular weight distribution. nih.gov | | L-malic acid O-carboxyanhydride (L-malOCA) | 4-methoxypyridine | Poly(α-malic acid) derivative | Creates a degradable polymer after side-chain deprotection. rsc.org | | Tetrahydrofuran (THF) and Ethylene Oxide (EO) | Boron trifluoride etherate | Poly(THF-co-EO) | Random copolymer with distinct thermal decomposition profile. lew.ro | | D-xylose anhydro sugar oxetane and CS₂ | Cr(III) / Co(III) complexes | Polythiocarbonate | Copolymerization of a cyclic ether and a heterocumulene. rsc.org |
Design of Functional Polymers with Oxolane-based Side Chains
Attaching specific functional groups to the side chains of polymers is a primary strategy for creating advanced materials with enhanced properties like adhesion, toughness, and printability. rsc.org While direct polymerization of a functional monomer is one approach, post-polymerization modification of a precursor polymer is another powerful technique. cmu.edu
An oxolane-based side chain, derived from this compound, could be incorporated into various polymer backbones. For example, methods for creating functional polyolefins or polythiophenes with side chains containing acids, amines, or alcohols are well-developed. rsc.orgcmu.edu A similar strategy could be employed to synthesize polymers with oxolane-carboxylate side chains. These side chains could impart hydrophilicity (after hydrolysis of the ester), improve compatibility with other materials, or act as a site for further chemical modification.
The influence of solvents like THF on polymerization kinetics, such as in epoxy-amine systems, has been studied, revealing that hydrogen bonding between the solvent and monomer can affect reaction rates. acs.org Similarly, polymers with THF-like side chains could exhibit unique intra- and intermolecular interactions, influencing the bulk properties of the material. The development of polymers bearing polar functionalized side groups is a major area of research, as these materials offer a vast range of properties beneficial for an expanding scope of applications. rsc.org The design of polymers featuring oxolane-based side chains represents a promising, albeit emerging, frontier in this field.
Concluding Remarks and Future Research Outlook
Summary of Key Research Findings and Methodological Advancements
Research surrounding tert-butyl oxolane-2-carboxylate and its parent structure, the tetrahydrofuran (B95107) ring, has led to significant methodological advancements in organic synthesis. The primary focus has been on the stereoselective synthesis of the core ring structure and the manipulation of the carboxylate functional group.
Key findings in the synthesis of the tetrahydrofuran (oxolane) skeleton include a variety of cyclization strategies. Traditional methods often rely on intramolecular SN2 reactions of hydroxyl nucleophiles nih.gov. More advanced and stereoselective methods have been developed, such as palladium-catalyzed cyclizations of γ-hydroxy alkenes, which can form both a C-C and a C-O bond with high diastereoselectivity nih.gov. Furthermore, organocatalytic approaches, including tandem iminium-enamine catalysis involving double Michael additions, have proven effective for the asymmetric synthesis of highly substituted tetrahydrofurans researchgate.net. For producing enantiomerically pure forms, chemoenzymatic methods are particularly noteworthy, such as the enzymatic enantioselective hydrolysis of racemic tetrahydrofuran-2-carboxylic acid esters, which provides access to valuable chiral building blocks like (R)-tetrahydrofuran-2-carboxylic acid, a precursor to the antibiotic faropenem researchgate.net.
Methodological advancements also pertain to the formation and cleavage of the tert-butyl ester itself, which serves as a crucial protecting group for the carboxylic acid. The tert-butyl group offers excellent stability against nucleophiles and reducing agents thieme.de. Modern esterification techniques have moved beyond simple acid catalysis. One novel, high-yield approach involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which facilitates rapid tert-butylation of carboxylic acids under mild conditions thieme.deresearchgate.net. Conversely, the deprotection of tert-butyl esters, which traditionally requires harsh acidic conditions, has seen significant innovation. Milder and more selective methods are now available, including the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) to achieve thermolytic cleavage researchgate.net. Catalytic systems, such as those employing a triarylamminium radical cation, can facilitate the cleavage under neutral conditions, releasing the final product and gaseous isobutene acs.org.
| Method | Key Reagents/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Traditional Acidolysis | Strong acids (e.g., TFA, HCl) | Well-established, effective | acs.org |
| Thermolytic Cleavage | Fluorinated alcohols (TFE, HFIP), heat | Avoids strong acids, simple workup | researchgate.net |
| Radical Cation Catalysis | Tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue"), Silane | Mild, neutral conditions, catalytic | acs.org |
| Lewis Acid Catalysis | CeCl₃·7H₂O / NaI | Milder than strong Brønsted acids | acs.org |
Challenges and Opportunities in this compound Chemistry
Despite the progress, significant challenges remain in the chemistry of this compound and related structures. A primary challenge is controlling the reactivity of the oxolane ring itself. While often considered stable, the tetrahydrofuran moiety can undergo undesired ring-opening reactions under certain catalytic conditions. For instance, diiron complexes in the presence of dioxygen can catalyze the oxidative C-C bond cleavage of the THF ring nih.govacs.org. Similarly, frustrated Lewis pairs (FLPs) have been shown to activate and open the ring, presenting a potential pathway for degradation during synthesis if not carefully controlled nih.govacs.org.
Achieving precise stereocontrol during the synthesis of substituted tetrahydrofurans remains a formidable task. The inherent flexibility of the five-membered ring makes it difficult to control the spatial arrangement of substituents, often leading to mixtures of diastereomers. Overcoming this requires the development of highly sophisticated and selective catalytic systems nih.govresearchgate.net. Another persistent challenge is the cleavage of the tert-butyl ester. The requisite harsh acidic conditions can be incompatible with sensitive functional groups elsewhere in a complex molecule, thereby limiting its application in late-stage synthetic intermediates acs.org.
These challenges, however, create significant opportunities for future research. The development of novel, milder, and more functional-group-tolerant methods for the deprotection of tert-butyl esters is a major area of opportunity. Such methods would greatly expand the utility of this compound as a synthetic building block. There is also a substantial opportunity in designing new catalytic systems that offer enhanced control over stereoselectivity during ring formation, potentially leading to more efficient and atom-economical syntheses of complex chiral molecules researchgate.net. Furthermore, the inherent reactivity of the oxolane ring could be harnessed for synthetic advantage. Developing methods for the controlled and predictable ring-opening of tetrahydrofuran-2-carboxylate derivatives could provide a novel route to highly functionalized, linear aliphatic compounds that are otherwise difficult to access nih.govmdpi.com.
| Challenge | Description | Research Opportunity |
|---|---|---|
| Ring Stability | The oxolane ring is susceptible to undesired oxidative or Lewis acid-mediated ring-opening. nih.govnih.gov | Harnessing controlled ring-opening reactions for novel synthetic transformations. |
| Stereocontrol | Achieving high diastereo- and enantioselectivity in the synthesis of substituted oxolanes is difficult due to ring flexibility. nih.gov | Design of new chiral catalysts and asymmetric methodologies for precise stereochemical control. |
| Harsh Deprotection | Cleavage of the tert-butyl ester often requires strong acids, limiting functional group compatibility. acs.org | Development of novel catalytic systems for deprotection under mild or neutral conditions. |
| Scalability | Many advanced stereoselective syntheses are difficult to scale for industrial production. researchgate.net | Exploration of robust chemoenzymatic or flow-chemistry processes for large-scale synthesis. |
Prospective Avenues for Interdisciplinary Research and Novel Applications
The versatile structure of this compound positions it as a valuable scaffold for interdisciplinary research, with significant potential in medicinal chemistry, polymer science, and materials science.
In medicinal chemistry , the substituted tetrahydrofuran core is a well-established pharmacophore found in a multitude of natural products with diverse biological activities, including antitumor, antimicrobial, and antiprotozoal properties nih.govnih.gov. This compound can serve as a foundational building block for the combinatorial synthesis of novel compound libraries. The tert-butyl ester provides a lipophilic handle that can be used to modulate pharmacokinetic properties, potentially acting as a prodrug that is hydrolyzed in vivo to the active carboxylic acid. The broader success of small cyclic ethers, such as oxetanes, in improving metabolic stability and aqueous solubility in drug candidates further underscores the potential of exploring oxolane derivatives in drug discovery programs nih.gov.
In polymer science , tetrahydrofuran is primarily used as a monomer for the production of poly(tetramethylene ether) glycol (PTMEG) wikipedia.org. The introduction of a functional handle, as in this compound, opens the door to creating novel functional polymers. Following polymerization, the tert-butyl groups could be removed to unmask pendant carboxylic acid moieties. These functionalized polymers could have applications as biodegradable materials, scaffolds for tissue engineering, drug-delivery vehicles, or as specialized coatings and adhesives.
In the realm of materials science and green chemistry , there is a growing interest in chemicals derived from renewable resources. Derivatives such as 2-methyltetrahydrofuran (2-MeTHF) are being actively investigated as more sustainable, bio-based solvents to replace conventional petroleum-derived solvents like THF researchgate.net. Research into the synthesis of this compound from renewable feedstocks could position it as a "green" building block for the creation of new, sustainable materials, contributing to the development of a circular economy. Its potential as a novel bio-based solvent or plasticizer also warrants exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
